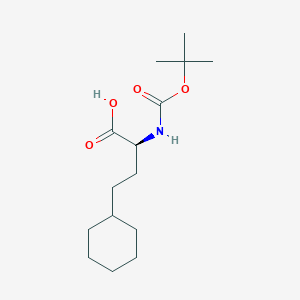

(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMORIBDLPGOGNO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or oxalyl chloride in methanol at room temperature

Substitution: Various nucleophiles can be used under basic conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.

Major Products Formed

Deprotection: The major product is the free amine.

Substitution: Products vary depending on the nucleophile used.

Oxidation and Reduction: Products depend on the specific functional groups being oxidized or reduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid serves as a crucial building block in the synthesis of peptides and other organic compounds. The Boc group is widely used to protect amino groups during synthetic procedures, allowing for selective reactions without interfering with other functional groups.

Peptide Chemistry

In peptide synthesis, this compound is employed to introduce specific amino acid residues into peptide chains. The stability of the Boc group facilitates various coupling reactions essential for constructing complex peptides.

Biological Studies

The compound is utilized in biological research to study enzyme-substrate interactions and protein modifications. Its ability to mimic natural amino acids allows researchers to investigate the functional roles of specific residues within proteins.

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit bioactivity relevant to drug development.

Material Science

This compound has potential applications in material science, particularly in the development of polymers and other materials that require specific functional groups for enhanced properties.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, researchers utilized this compound as a key building block. The Boc protecting group allowed for sequential coupling reactions without side reactions, resulting in high yields of the desired peptide product.

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction of modified peptides containing this compound with specific enzymes. The results demonstrated that the cyclohexyl group influenced binding affinity and specificity, providing insights into enzyme mechanisms.

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis to protect amino groups during chain elongation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of (S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic Acid and Analogs

Key Observations :

Backbone Length and Substituents: The target compound’s butanoic acid backbone and cyclohexyl group confer higher molecular weight (285.38 g/mol) compared to cyclopentanecarboxylic acid (229.27 g/mol) .

Stereochemistry :

- The (S)-configuration in the target compound contrasts with the (R)-isomer in Type D inhibitors (), highlighting stereochemical influence on biological activity .

Biological Activity :

Commercial and Industrial Relevance

- Purity and Availability: The target compound is available at 98–99% purity, comparable to analogs ().

- Cost : Priced at $66.00/kg (), the target compound is cost-effective for bulk pharmaceutical synthesis, whereas iodophenyl analogs may incur higher costs due to iodine incorporation.

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid, commonly referred to as Boc-HoCha-OH, is a derivative of amino acids that features a tert-butoxycarbonyl (Boc) protecting group. This compound is recognized for its applications in organic synthesis and peptide chemistry, particularly due to its stability and the ease with which the Boc group can be removed under mild conditions. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Boc group serves as a protective moiety for the amino group, allowing for selective reactions without interference from the amine. The removal of the Boc group can be achieved through acidic conditions, facilitating further functionalization or incorporation into larger peptides or proteins .

Target and Mode of Action

Currently, specific biological targets for this compound are not well characterized. However, it is hypothesized that the cyclohexyl group may influence its interaction with biological macromolecules due to steric and electronic properties unique to this structure. This could affect enzyme-substrate interactions and protein modifications, making it a valuable compound in biochemical studies .

Applications in Scientific Research

This compound is utilized in various fields:

- Peptide Synthesis : It serves as a crucial intermediate in synthesizing peptides, particularly those requiring specific amino acid sequences.

- Biological Studies : The compound is used to investigate enzyme-substrate interactions and assess how modifications affect protein function.

- Pharmaceutical Development : Its stability and reactivity make it a candidate for developing pharmaceutical agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | CAS Number | Molecular Weight | Unique Features |

|---|---|---|---|

| Boc-HoCha-OH | 143415-51-4 | 285.38 g/mol | Cyclohexyl group influences reactivity |

| Boc-L-Valine | 13964-29-7 | 231.29 g/mol | Commonly used in peptide synthesis |

| Boc-L-Leucine | 1445-83-0 | 231.29 g/mol | Branched chain amino acid |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has indicated that compounds similar to this compound can modulate enzyme activity by altering substrate binding affinities. For instance, studies on peptide analogs have shown that modifications at the amino acid level can significantly impact catalytic efficiency.

- Pharmaceutical Applications : A study involving Boc-protected amino acids highlighted their role in enhancing the bioavailability of certain drugs. The stability offered by the Boc group allows for controlled release profiles in drug delivery systems .

- Synthetic Methodologies : Recent advancements in synthetic techniques have improved the efficiency of producing Boc-protected amino acids using flow microreactor systems, which offer better control over reaction conditions compared to traditional batch methods .

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid?

The synthesis typically involves carbodiimide-mediated coupling (e.g., DCC or EDC) and a base (e.g., K₂CO₃) for Boc protection. Key steps include:

- Amino group protection : N-Boc-β-alanine or similar reagents under anhydrous conditions with DMAP as a catalyst .

- Cyclohexyl group introduction : Alkylation or hydrogenation steps, often requiring palladium catalysts and hydrogen protection .

- Temperature control : Reactions are typically conducted at 25°C for coupling and up to 75°C for deprotection .

Q. How is the purity and stereochemical integrity of this compound validated?

Analytical methods include:

- NMR spectroscopy : Confirms Boc group presence (δ ~1.4 ppm for tert-butyl) and cyclohexyl protons (δ ~1.0–2.0 ppm) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess (>98% for S-configuration) .

- Mass spectrometry : Molecular ion peaks at m/z 285.39 (M+H⁺) align with the molecular formula C₁₅H₂₇NO₄ .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Solubility : Poor in water but soluble in DMSO, DMF, and dichloromethane. Cyclohexyl groups contribute to hydrophobicity .

- Stability : Boc groups are acid-labile; avoid prolonged exposure to TFA or HCl. Store at –20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities during synthesis?

- Chiral resolution : Use (S)- or (R)-specific catalysts (e.g., Sharpless epoxidation reagents) or enzymatic methods (e.g., lipases) .

- Crystallization-induced asymmetric transformation : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to favor the S-enantiomer .

Q. What strategies mitigate Boc group deprotection side reactions in complex peptide couplings?

- Selective deprotection : Use TFA in DCM (1:10 v/v) at 0°C to minimize racemization .

- Alternative protecting groups : For acid-sensitive sequences, consider Fmoc or Alloc groups .

Q. How does the cyclohexyl substituent influence the compound’s conformational stability in drug design?

- Steric effects : The bulky cyclohexyl group restricts rotation around the C4-C bond, stabilizing specific conformations in enzyme-binding studies .

- Hydrophobic interactions : Enhances binding to nonpolar pockets in targets like proteases or GPCRs .

Q. What are common contradictions in reported bioactivity data for Boc-protected amino acid analogs?

- Solvent interference : DMSO at >1% concentration can artificially inflate cytotoxicity readings .

- Aggregation artifacts : Hydrophobic cyclohexyl groups may cause false-positive results in cell-based assays; validate via dynamic light scattering .

Methodological Challenges

Q. How to optimize yield in large-scale synthesis while retaining stereochemical purity?

- Continuous flow chemistry : Reduces side reactions by maintaining precise temperature and reagent stoichiometry .

- In-line monitoring : Use FTIR or Raman spectroscopy to track Boc group stability and intermediates .

Q. What computational tools predict the impact of cyclohexyl substitution on pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.